Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate is an organic compound with the molecular formula C13H11F3O4. It is a benzofuran derivative that features a trifluoroethoxy group, which imparts unique chemical properties to the molecule. This compound is primarily used in research and industrial applications due to its distinctive structural characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate typically involves the reaction of 2-methylbenzofuran with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or toluene to facilitate the reaction. The resulting intermediate is then subjected to esterification with methanol and a carboxylating agent to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate the activity of enzymes involved in key metabolic pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(2,2,2-trifluoroethoxy)benzoate: Similar structure but lacks the benzofuran moiety.
2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: Contains a sulfonyl group and is used as an agrochemical intermediate.
Uniqueness
Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate is unique due to the presence of both the benzofuran and trifluoroethoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H11F3O4 |
---|---|
Molekulargewicht |
288.22 g/mol |
IUPAC-Name |
methyl 2-methyl-4-(2,2,2-trifluoroethoxy)-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C13H11F3O4/c1-7-3-9-10(19-6-13(14,15)16)4-8(12(17)18-2)5-11(9)20-7/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
YLDJQVMCNQWIAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(O1)C=C(C=C2OCC(F)(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.